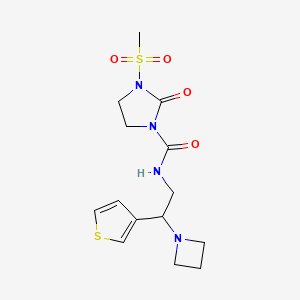
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C14H20N4O4S2 and its molecular weight is 372.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide, often referred to as AZET, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.
- Molecular Formula : C18H21N3O2S2
- Molecular Weight : 375.51 g/mol
- Structure : The compound features an imidazolidine core with substituents that include an azetidine ring and a thiophene moiety, which are known to influence biological activity.
Synthesis
AZET can be synthesized through a multi-step process involving the coupling of key intermediates. The synthesis pathway typically includes:
- Formation of 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylamine.
- Reaction with 2-(methylthio)phenacyl bromide.
- Finalization through the reaction with oxalic acid to yield the oxalamide product.
Analytical techniques such as NMR spectroscopy, FTIR spectroscopy, and X-ray crystallography are employed to confirm the structure of AZET.
Antimicrobial Activity
Research indicates that compounds similar to AZET exhibit significant antimicrobial properties. For instance, studies on azetidinones have shown potent activity against various microbes including Staphylococcus aureus and Candida albicans, suggesting that AZET may also possess similar properties due to structural similarities .
Antitumor Activity
AZET has been evaluated for its antitumor potential. In vitro studies demonstrated that related compounds could inhibit cell proliferation in cancer cell lines. For example, compounds derived from the same scaffold as AZET showed cytotoxic effects in colorectal cancer models, indicating a promising avenue for further investigation .
Claudin-1 Inhibition
Recent studies have focused on the inhibition of claudin proteins, which are critical in maintaining tight junctions in epithelial tissues. Compounds structurally related to AZET have been identified as inhibitors of claudin-1, with significant implications for cancer treatment . The structure-activity relationship (SAR) surrounding these compounds suggests that modifications can enhance their efficacy against specific targets.
Case Studies
Propiedades
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S2/c1-24(21,22)18-7-6-17(14(18)20)13(19)15-9-12(16-4-2-5-16)11-3-8-23-10-11/h3,8,10,12H,2,4-7,9H2,1H3,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTMGISDKXYEJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCC(C2=CSC=C2)N3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













